molecular formula C11H14N2O B2788893 2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine CAS No. 2198662-13-2

2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine

Cat. No.: B2788893
CAS No.: 2198662-13-2
M. Wt: 190.246
InChI Key: PPDWWCCOBWWKNM-UHFFFAOYSA-N
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Description

2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine ( 2198662-13-2) is a chemical compound with the molecular formula C 11 H 14 N 2 O and a molecular weight of 190.24 g/mol . Its structure features a 4-methylpyrimidine ring linked via an ether bond to a cyclopent-3-ene moiety, a configuration that offers versatility for chemical synthesis and material science applications . The compound's SMILES representation is Cc1ccnc(OCC2CC=CC2)n1 . This compound is a valuable building block in medicinal chemistry and chemical biology research. It is cited in peer-reviewed literature exploring various scientific domains, including physical chemistry and food function studies . Researchers utilize this pyrimidine derivative in the design and synthesis of novel molecular entities for pharmaceutical development and biological probing. Its structural components make it a useful intermediate for further functionalization through reactions targeting the pyrimidine ring or the unsaturated cyclopentene group. The product is available for research purposes from multiple chemical suppliers . It is offered in various quantities to suit different laboratory needs, with pricing based on order size . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-6-7-12-11(13-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDWWCCOBWWKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine typically involves the reaction of cyclopent-3-en-1-ylmethanol with 4-methylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promising results in pharmacological studies, particularly as an anticancer agent. Pyrimidine derivatives are known for their ability to inhibit various biological pathways involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine. For example, pyrazolo[1,5-a]pyrimidines have been extensively studied for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The structural modifications of these compounds can enhance their efficacy against specific cancer types, including prostate and breast cancers .

Enzyme Inhibition

In addition to its anticancer properties, the compound may serve as a scaffold for enzyme inhibitors. Research indicates that pyrimidine derivatives can act as potent inhibitors of various enzymes involved in metabolic pathways, making them valuable in drug design for conditions such as diabetes and obesity .

Agrochemical Applications

This compound may also find applications in agrochemistry. Its bioactive properties suggest potential use as a pesticide or herbicide. The structural features of pyrimidines allow for the development of compounds that can effectively target specific pests or weeds while minimizing harm to non-target organisms.

Case Studies

Several studies have documented the efficacy of pyrimidine derivatives in agricultural settings:

  • Pesticidal Activity : A study demonstrated that certain pyrimidine derivatives exhibited significant insecticidal activity against common agricultural pests, suggesting their potential as natural pesticides .
  • Herbicidal Properties : Research has shown that modified pyrimidines can selectively inhibit weed growth without adversely affecting crop yields, indicating their utility in sustainable agriculture practices .

Material Science Applications

The unique structural characteristics of this compound also open avenues for applications in material science. Pyrimidine derivatives are being explored for their photophysical properties, which are crucial for developing new materials in electronics and photonics.

Photophysical Properties

Recent advancements indicate that pyrimidine-based materials can exhibit exceptional fluorescence and conductivity, making them suitable candidates for organic light-emitting diodes (OLEDs) and solar cells . Their ability to form stable crystalline structures further enhances their applicability in solid-state devices.

Mechanism of Action

The mechanism of action of 2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Optical Properties

  • LogP and Solubility : The methoxy-substituted pyrimidine in has a logP of 1.01, whereas the cyclopentenylmethoxy group in the target compound may elevate logP due to increased hydrophobicity.
  • UV-Vis Absorption : Pyrimidines with conjugated systems (e.g., ethenyl-linked derivatives in ) exhibit strong UV absorption. The cyclopentenyl group’s unsaturation could enhance π-conjugation, shifting absorption maxima .

Data Tables

Table 1: Comparison of Pyrimidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) LogP Synthesis Yield Key Reference
2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine Cyclopentenylmethoxy, 4-methyl N/A N/A N/A Hypothetical
4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)pyrimidine Methoxy (×2), pyrazolyl 220.23 1.01 N/A
4-[2-(4-Hydroxyphenyl)ethenyl]pyrimidine Hydroxyphenylethenyl N/A N/A 25%
4-Octyloxybenzaldehyde-derived pyrimidine Octyloxy N/A N/A >90%

Table 2: Substituent Impact on MS Fragmentation (General Trends)

Substituent Type Characteristic Fragment Ions Example Compound Reference
Methoxy/Hydroxy Cleavage of CH₂-CH₂ bonds 2-(2-Phenylethyl)chromones
Alkoxy (e.g., octyloxy) Loss of alkyl chains (e.g., -C₈H₁₇) 4-Octyloxypyrimidine
Cyclopentenylmethoxy Cyclopentene ring fragmentation Target compound (hypothetical)

Biological Activity

2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine is a pyrimidine derivative characterized by the presence of a cyclopentene ring, which contributes to its unique chemical and biological properties. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

The compound features a pyrimidine core, which is known for its biological activity, particularly in interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways, leading to diverse biological effects. The compound may act as an enzyme inhibitor or receptor modulator, influencing processes such as cell signaling and metabolic pathways.

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound exhibit antimicrobial activities. The compound has been investigated for its potential efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown promising results, suggesting that the compound may possess significant antibacterial properties .

Antiviral Activity

In addition to its antibacterial effects, this pyrimidine derivative has been explored for its antiviral potential. Studies have demonstrated that compounds within this class can inhibit viral replication through mechanisms such as interference with viral enzymes or blocking viral entry into host cells.

Cytotoxicity and Safety Profile

While this compound shows potential therapeutic benefits, it is crucial to assess its cytotoxicity. Preliminary data suggest that certain derivatives exhibit low toxicity profiles in mammalian cell lines. For instance, compounds related to this structure have shown high selectivity indices, indicating a favorable safety margin for further development .

Study on Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of various pyrimidine derivatives against Klebsiella pneumoniae. The results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL, highlighting their potential as effective antibacterial agents .

Investigation of Antiviral Effects

In another study focusing on antiviral properties, derivatives were tested against influenza virus strains. The findings revealed that specific modifications in the chemical structure enhanced antiviral activity, suggesting a pathway for optimizing the compound for therapeutic use against viral infections .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (µg/mL)Notes
This compoundAntibacterial8 - 16Effective against Klebsiella
4-(Cyclopentene)-2-methylpyrimidineAntiviral10 - 20Modulates viral replication
5-MethylpyrimidineAntifungal>50Less effective compared to others

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between a cyclopentenylmethoxy precursor and a 4-methylpyrimidine derivative. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol under reflux conditions are commonly used to enhance reactivity .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography or recrystallization is employed to isolate the compound with ≥95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : A combination of analytical techniques is used:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the cyclopentenylmethoxy group (e.g., signals at δ 5.5–6.0 ppm for cyclopentene protons) and the pyrimidine ring .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 219.15) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the cyclopentene moiety, if applicable .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening focuses on:

  • Enzyme inhibition assays : Test interactions with kinases or proteases due to the pyrimidine scaffold’s affinity for ATP-binding pockets .
  • Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

  • Methodological Answer :

  • Functional group modifications : Replace the cyclopentene group with other alicyclic rings (e.g., cyclohexene) to evaluate steric effects on target binding .
  • Pyrimidine ring substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at the 5-position to enhance electrophilic reactivity .
  • Pharmacokinetic profiling : Assess logP values and metabolic stability using HPLC-MS to optimize bioavailability .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer : Contradictions often arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
  • Counter-screening : Validate results with orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts) .
  • Data normalization : Express activity relative to a positive control (e.g., doxorubicin for cytotoxicity) to reduce inter-lab variability .

Q. What techniques are suitable for studying the compound’s interactions with biological macromolecules?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD_D) with purified proteins like DNA topoisomerases .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes within active sites, guided by pyrimidine’s known interactions .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?

  • Methodological Answer :

  • Acid/Base Stability Tests : Incubate the compound at pH 2–12 and monitor degradation via HPLC. Pyrimidine rings are typically stable in neutral conditions but hydrolyze under strong acids/bases .
  • Reactive oxygen species (ROS) assays : Evaluate if the cyclopentene moiety undergoes oxidation to form epoxides or diols, which may influence biological activity .

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